3-(5-Fluoropyridin-2-yl)-1-(3-methoxyphenyl)urea
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Overview
Description
3-(5-Fluoropyridin-2-yl)-1-(3-methoxyphenyl)urea is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorine atom at the 5-position and a methoxyphenyl group attached to a urea moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 3-(5-Fluoropyridin-2-yl)-1-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amine is subsequently fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to obtain 5-fluoro-2-aminopyridine.
Urea Formation: Finally, the 5-fluoro-2-aminopyridine is reacted with 3-methoxyphenyl isocyanate to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(5-Fluoropyridin-2-yl)-1-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the urea moiety.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
3-(5-Fluoropyridin-2-yl)-1-(3-methoxyphenyl)urea has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yl)-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-(5-Fluoropyridin-2-yl)-1-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
1-(5-Fluoropyridin-2-yl)-3-(4-methoxyphenyl)urea: The position of the methoxy group on the phenyl ring is different, affecting its steric and electronic properties.
1-(5-Fluoropyridin-2-yl)-3-(3-hydroxyphenyl)urea: The methoxy group is replaced with a hydroxyl group, altering its hydrogen bonding and solubility characteristics.
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-11-4-2-3-10(7-11)16-13(18)17-12-6-5-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBGJNFNPHUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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